molecular formula C22H24N2O2 B12175059 3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one

3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one

Cat. No.: B12175059
M. Wt: 348.4 g/mol
InChI Key: CRYNJLYUWAHBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one is a synthetic small molecule featuring a propan-1-one backbone linked to a 5-methylindole moiety and a 2-phenylmorpholine group. The indole core, a privileged scaffold in medicinal chemistry, is substituted at the 1-position, while the morpholine ring at the 4-position of the propanone chain introduces a heterocyclic amine with a phenyl substituent.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

3-(5-methylindol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one

InChI

InChI=1S/C22H24N2O2/c1-17-7-8-20-19(15-17)9-11-23(20)12-10-22(25)24-13-14-26-21(16-24)18-5-3-2-4-6-18/h2-9,11,15,21H,10,12-14,16H2,1H3

InChI Key

CRYNJLYUWAHBHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting with a precursor such as 5-methylindole, which undergoes functionalization to introduce the desired substituents.

    Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of phenylamine with ethylene oxide.

    Coupling Reaction: The final step involves coupling the indole derivative with the morpholine derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions might include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of “3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” would involve its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Indole-Morpholinopropanone 5-methylindole, 2-phenylmorpholine Potential CNS activity due to morpholine's solubility-enhancing properties; ketone group may confer metabolic stability.
3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one Indole-Piperazine 5-fluoroindole, piperidine, piperazine Fluorine increases lipophilicity and metabolic stability; dual piperidine/piperazine moieties may enhance ATPase (e.g., p97) inhibition.
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)propan-1-one Imidazole-Indole 5-methylimidazole, 1-methylindole Imidazole’s basicity may improve solubility; indole substitution at 3-position alters binding geometry compared to 1-substituted analogs.
1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-morpholin-4-ylpropan-2-ol Indole-Morpholinopropanol 5-methylindole, diphenyl, propanol Hydroxyl group enables hydrogen bonding; propanol backbone may reduce metabolic stability compared to ketone.
(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Indole-Enone Dimethylamino, conjugated enone Planar enone system may enhance reactivity or receptor binding; limited solubility compared to morpholine derivatives.

Key Observations

Substituent Effects: Fluorine vs. Morpholine vs. Piperazine/Piperidine: Morpholine’s oxygen atom increases polarity and solubility, whereas piperazine/piperidine (nitrogen-containing) may enhance basicity and protein interaction .

Pharmacokinetic Considerations: The target’s ketone group likely improves metabolic stability over the propanol analog (), which may undergo phase II glucuronidation . The absence of conjugated systems (e.g., enone in ) in the target compound could reduce unintended reactivity or toxicity .

Hypothesized Bioactivity :

  • Morpholine derivatives are common in kinase and protease inhibitors (e.g., anticancer agents), suggesting the target may share similar mechanisms .
  • Piperazine/piperidine-containing analogs () are optimized for ATPase inhibition, implying structural modifications to the target could align with protease targeting .

Biological Activity

3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one, also known by its CAS number 1246070-31-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining an indole moiety with a morpholine ring, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one is C22H24N2O2C_{22}H_{24}N_{2}O_{2} with a molecular weight of 348.4 g/mol. The structure includes an indole ring, which is often associated with various biological activities, and a morpholine ring that may enhance solubility and bioavailability.

PropertyValue
Molecular Formula C22H24N2O2
Molecular Weight 348.4 g/mol
CAS Number 1246070-31-4

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one exhibit significant antimicrobial properties. For instance, a study demonstrated that related indole derivatives showed higher antibacterial potency than standard antibiotics against various strains of bacteria, including resistant strains like MRSA and E. coli . The mechanism of action may involve the inhibition of key bacterial kinases, contributing to their effectiveness .

Anticancer Potential

Indole derivatives are well-known for their anticancer properties. Research has shown that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, certain indole-based compounds have demonstrated cytotoxic effects against cervical, lung, breast, skin, and kidney cancer cells . The presence of the morpholine moiety in 3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one may enhance its interaction with biological targets involved in cancer progression.

The biological activity of 3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one can be attributed to several mechanisms:

Kinase Inhibition : As noted earlier, the compound may inhibit specific kinases involved in bacterial resistance and cancer cell proliferation .

Receptor Interaction : The indole structure allows for potential binding to various receptors involved in signaling pathways critical for cell growth and survival.

Apoptosis Induction : Compounds with similar structures have been shown to trigger apoptotic pathways in cancer cells, leading to cell death .

Study on Antimicrobial Properties

In a comparative study involving multiple indole derivatives, it was found that compounds similar to 3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the effectiveness of these compounds against resistant strains, suggesting their potential as new antimicrobial agents .

Anticancer Activity Assessment

A series of experiments assessed the cytotoxic effects of indole derivatives on various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The structure–activity relationship (SAR) studies suggested that modifications on the indole or morpholine rings could enhance anticancer efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.